

Spectroscopic Profile of t-Butylsilane: An In-Depth Technical Guide

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Compound of Interest

Compound Name: *t*-Butylsilane

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This technical guide provides a comprehensive overview of the key spectroscopic data for **t-butylsilane** ($(\text{CH}_3)_3\text{CSiH}_3$), a fundamental organosilane compound. Due to the limited availability of published experimental spectra for this specific molecule, this guide combines computationally predicted data with established spectroscopic principles and experimental data from closely related compounds. This information is crucial for the characterization and analysis of silicon-containing molecules in research and development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential tool for elucidating the structure of **t-butylsilane**, providing information on the hydrogen, carbon, and silicon environments.

^1H NMR Spectroscopy

The proton NMR spectrum of **t-butylsilane** is expected to be simple, showing two distinct signals corresponding to the protons of the t-butyl group and the protons directly attached to the silicon atom.

Table 1: Predicted ^1H NMR Spectroscopic Data for **t-Butylsilane**

Protons	Predicted Chemical Shift (δ , ppm)	Predicted Multiplicity	Predicted Coupling Constant (J, Hz)
Si-H ₃	3.2 - 3.5	Quartet	~4-6 (³ JHH)
C-(CH ₃) ₃	0.9 - 1.1	Doublet	~4-6 (³ JHH)

Note: Predicted values are based on computational models and analysis of similar organosilanes.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show two signals corresponding to the quaternary carbon and the methyl carbons of the t-butyl group.

Table 2: Predicted ¹³C NMR Spectroscopic Data for **t-Butylsilane**

Carbon	Predicted Chemical Shift (δ , ppm)
C(CH ₃) ₃	18 - 22
C(CH ₃) ₃	26 - 30

Note: Predicted values are based on computational models and analysis of similar organosilanes.

²⁹Si NMR Spectroscopy

The ²⁹Si NMR spectrum provides direct information about the silicon environment. For **t-butylsilane**, a single resonance is expected.

Table 3: Predicted ²⁹Si NMR Spectroscopic Data for **t-Butylsilane**

Silicon	Predicted Chemical Shift (δ , ppm)
SiH ₃	-30 to -40

Note: Predicted values are based on computational models and analysis of a range of alkylsilanes. The chemical shift of silicon is sensitive to substitution and can vary.^{[1][2][3]}

Infrared (IR) Spectroscopy

The IR spectrum of **t-butylsilane** is characterized by strong absorptions corresponding to Si-H and C-H stretching and bending vibrations.

Table 4: Predicted Infrared (IR) Absorption Frequencies for **t-Butylsilane**

Vibrational Mode	Predicted Frequency Range (cm ⁻¹)	Intensity
Si-H Stretch	2100 - 2200	Strong
C-H Stretch (t-butyl)	2850 - 2970	Strong
Si-H Bend	800 - 950	Medium-Strong
C-H Bend (t-butyl)	1365 - 1470	Medium-Strong

Note: Predicted values are based on computational models and established correlation tables for organosilanes.^[4]

Mass Spectrometry (MS)

Electron ionization (EI) mass spectrometry of **t-butylsilane** is expected to show a molecular ion peak and characteristic fragmentation patterns involving the loss of methyl and larger alkyl fragments.

Table 5: Predicted Major Fragments in the Mass Spectrum of **t-Butylsilane**

m/z	Proposed Fragment	Comments
88	$[(\text{CH}_3)_3\text{CSiH}_3]^+\bullet$	Molecular Ion ($\text{M}^+\bullet$)
73	$[(\text{CH}_3)_2\text{CSiH}_3]^+$	Loss of a methyl radical ($\bullet\text{CH}_3$)
57	$[(\text{CH}_3)_3\text{C}]^+$	t-butyl cation, a very stable carbocation
43	$[\text{SiH}_3]^+$	Silyl cation
29	$[\text{SiH}]^+$	

Note: Fragmentation patterns are predicted based on the principles of mass spectrometry and the known fragmentation of similar organosilanes.[\[5\]](#)

Experimental Protocols

The following are generalized protocols for obtaining spectroscopic data for volatile and potentially air-sensitive organosilanes like **t-butylsilane**.

NMR Sample Preparation (for Air-Sensitive/Volatile Compounds)

Given that many organosilanes can be sensitive to air and moisture, and **t-butylsilane** is volatile, sample preparation requires specific techniques to ensure sample integrity.[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)

- Glovebox or Schlenk Line Technique: All sample manipulations should be performed under an inert atmosphere (e.g., argon or nitrogen) using either a glovebox or a Schlenk line.[\[6\]](#)[\[8\]](#)
- Solvent Degassing: The deuterated solvent (e.g., C_6D_6 , CDCl_3) should be thoroughly degassed to remove dissolved oxygen. This can be achieved by several freeze-pump-thaw cycles.[\[9\]](#)
- Sample Transfer:
 - In a glovebox, the required amount of **t-butylsilane** (typically 5-20 mg for ^1H NMR) can be directly dissolved in the deuterated solvent in a vial and then transferred to a J. Young

NMR tube.

- Using a Schlenk line, the **t-butylsilane** can be vacuum transferred or cannulated into a J. Young NMR tube containing the degassed solvent.[\[7\]](#)[\[10\]](#)
- Sealing: The J. Young NMR tube provides a reliable seal to protect the sample from the atmosphere during transport to the spectrometer and during the experiment.

Gas-Phase Infrared (IR) Spectroscopy

For a volatile compound like **t-butylsilane**, gas-phase IR spectroscopy is a suitable method.

- Gas Cell Preparation: A gas cell with IR-transparent windows (e.g., KBr or NaCl) is evacuated to remove air and moisture.[\[11\]](#)
- Sample Introduction: A small amount of liquid **t-butylsilane** is injected into the evacuated gas cell through a septum. The liquid will vaporize to fill the cell. The pressure in the cell should be monitored to avoid condensation on the windows.
- Background Spectrum: A background spectrum of the evacuated gas cell is recorded.
- Sample Spectrum: The IR spectrum of the **t-butylsilane** vapor is then recorded.
- Data Processing: The sample spectrum is ratioed against the background spectrum to obtain the final absorbance or transmittance spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

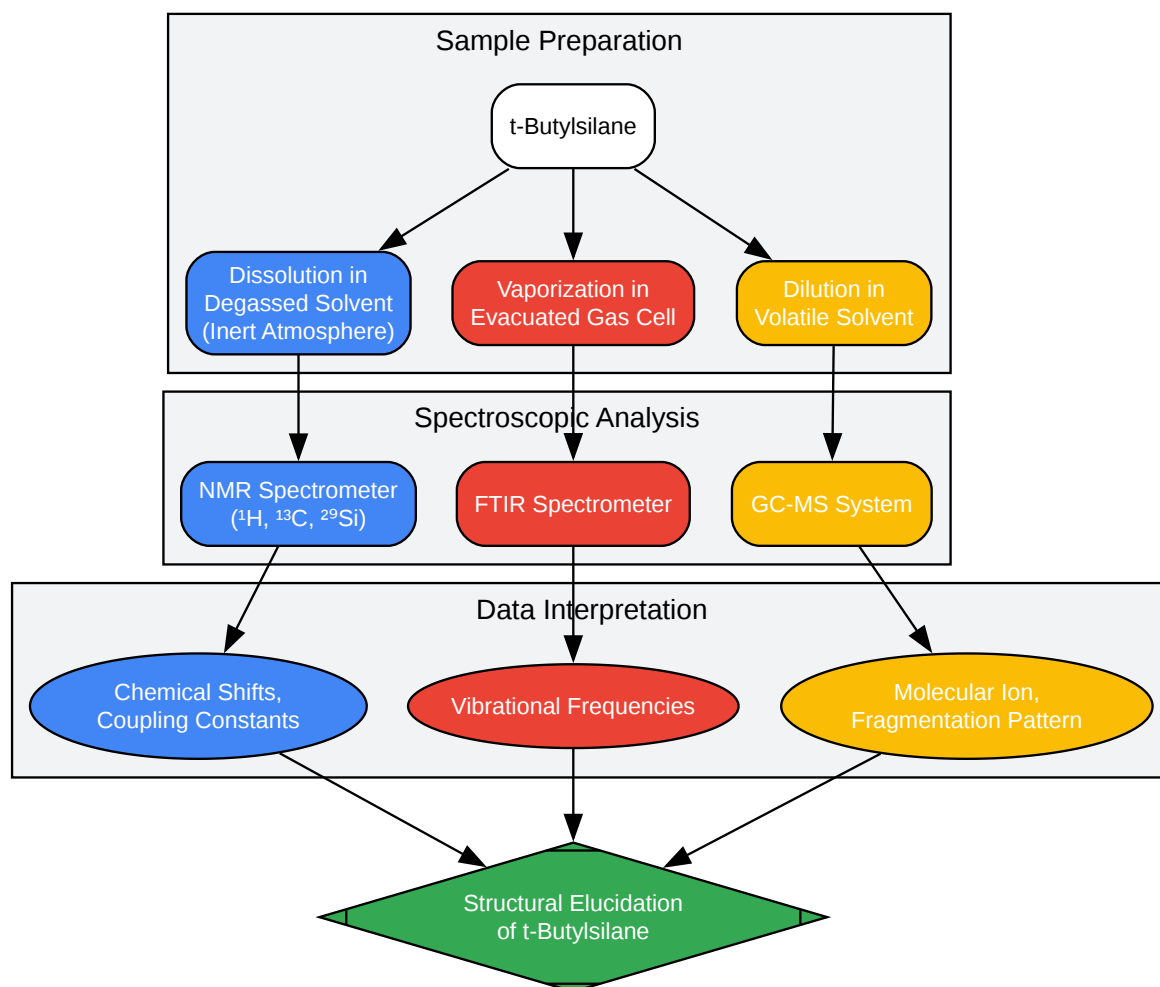
GC-MS is an ideal technique for the analysis of volatile compounds like **t-butylsilane**.[\[5\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#)

- Sample Preparation: A dilute solution of **t-butylsilane** is prepared in a volatile organic solvent (e.g., hexane or dichloromethane).
- GC Conditions:
 - Injector: A split/splitless injector is typically used, with an injection volume of around 1 μL . The injector temperature should be high enough to ensure rapid vaporization of the sample (e.g., 250 $^{\circ}\text{C}$).[\[13\]](#)

- Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms) is suitable for separating volatile organosilanes.
- Oven Program: A temperature program is used to elute the components. For a volatile compound like **t-butylsilane**, the initial temperature can be low (e.g., 40-50 °C) and then ramped up to ensure good separation from any impurities.[14]
- Carrier Gas: Helium is typically used as the carrier gas at a constant flow rate.[13]
- MS Conditions:
 - Ionization: Electron Ionization (EI) at 70 eV is the standard method for generating a reproducible fragmentation pattern.
 - Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer is used to separate the ions based on their mass-to-charge ratio.
 - Detector: An electron multiplier is used to detect the ions.
- Data Analysis: The resulting mass spectrum for the GC peak corresponding to **t-butylsilane** is analyzed to identify the molecular ion and the fragmentation pattern.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of **t-butylsilane**.



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Spectroscopic analysis workflow for **t-butylsilane**.

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